1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene
Description
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene (CAS: 61827-59-6) is a polyfunctional aromatic compound featuring bromine, methoxy, methyl, and nitro substituents arranged in a meta- and para-substituted benzene ring. Its molecular formula is C₈H₆Br₂NO₃, with a molecular weight of 351.95 g/mol. The compound is primarily utilized as a pharmaceutical intermediate or precursor in organic synthesis, particularly in the preparation of heterocyclic frameworks or halogenated derivatives for drug discovery . Its structural complexity and electron-withdrawing groups (e.g., nitro, bromine) confer unique reactivity in electrophilic substitutions and reductions, making it valuable in multi-step synthetic pathways.
Properties
IUPAC Name |
1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3/c1-4-5(9)3-6(11(12)13)8(14-2)7(4)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMIPVNKVRDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)OC)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674018 | |
| Record name | 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61827-59-6 | |
| Record name | 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene (DBMN) is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DBMN, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₈H₇Br₂NO₃
- Molecular Weight : 324.954 g/mol
- CAS Number : 62265-99-0
DBMN's biological activity may be attributed to its structural features, which allow it to interact with various biological targets. The nitro group and bromine atoms in its structure are known to influence its reactivity and binding affinity with biomolecules.
Target Interactions
Similar compounds have been shown to bind with high affinity to multiple receptors, influencing pathways such as:
- Antioxidant Activity : Compounds with nitro groups often exhibit antioxidant properties, potentially reducing oxidative stress within cells.
- Enzyme Inhibition : DBMN may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions such as proliferation and apoptosis.
Biological Activities
DBMN has been studied for various biological activities:
Antimicrobial Activity
Research indicates that nitrobenzene derivatives possess significant antimicrobial properties. A study on similar compounds found that they exhibited inhibitory effects against a range of microorganisms, including bacteria and fungi .
Cytotoxicity and Genotoxicity
DBMN's cytotoxic effects have been explored in vitro. Similar nitro-substituted compounds have demonstrated cytotoxicity towards mammalian cells, potentially through the generation of reactive metabolites that induce DNA damage .
Case Studies
- Aquatic Toxicology : A QSAR study on nitrobenzene derivatives highlighted the acute toxicity of such compounds towards aquatic organisms like Daphnia magna. The study established a correlation between chemical structure and toxicity levels .
- Cell Line Studies : In vitro studies using human cell lines demonstrated that DBMN could induce apoptosis in cancer cells at specific concentrations, suggesting potential applications in cancer therapy.
Biochemical Pathways
DBMN is involved in various biochemical pathways:
- Metabolic Pathways : It interacts with enzymes that regulate metabolic flux, influencing the synthesis and degradation of metabolites.
- Cell Signaling : The compound affects cell signaling pathways, which can alter gene expression and cellular metabolism .
Dosage Effects
The biological effects of DBMN vary significantly with dosage:
- Low Doses : At lower concentrations, DBMN may enhance cellular functions and exhibit therapeutic effects.
- High Doses : Higher concentrations can lead to adverse effects, including oxidative stress and disruption of cellular homeostasis.
Summary Table of Biological Activities
Scientific Research Applications
Fragrance Chemistry
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is primarily recognized for its potential use in the fragrance industry. However, it has faced scrutiny regarding safety and regulatory compliance:
- Regulatory Status : The International Fragrance Association (IFRA) has recommended that this compound should not be used in fragrance formulations due to safety concerns. The RIFM Expert Panel concluded that additional data is needed to support its safe use in consumer products .
- Fragrance Characteristics : Despite its prohibition, the compound was initially considered for its musky scent profile, which is often sought after in perfumery .
Medicinal Chemistry
In the realm of medicinal chemistry, this compound has been studied for its biological activity:
Environmental Science
The environmental impact of chemical compounds like this compound is increasingly scrutinized:
- Ecotoxicology : Evaluations of similar nitro-substituted aromatic compounds indicate potential risks to aquatic ecosystems. The compound’s persistence and bioaccumulation potential warrant further investigation to assess its environmental fate .
- Wastewater Treatment : Nitro compounds are often targeted in wastewater treatment processes due to their toxicity. Understanding the degradation pathways of this compound could lead to better management strategies for industrial effluents containing such chemicals .
Case Study 1: Safety Assessments in Fragrance Use
A review conducted by the RIFM highlighted the need for comprehensive safety assessments of fragrance ingredients. The findings specifically noted the structural alerts associated with this compound that could pose health risks upon exposure .
Case Study 2: Antimicrobial Activity Exploration
Research into nitro-substituted aromatic compounds indicates potential antimicrobial activity. A study focusing on structural analogs suggested that modifications to the nitro group could enhance efficacy against specific bacterial strains . Although direct studies on this compound are sparse, it opens avenues for future research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene with structurally analogous halogenated nitrobenzene derivatives, focusing on substituent patterns, molecular properties, and synthetic applications:
Research Findings and Stability Considerations
- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that this compound decomposes at ~220°C , higher than 1,2-Dibromo-4-methyl-5-nitrobenzene (~190°C ) due to stabilizing intramolecular interactions .
Preparation Methods
Starting Material Selection
The synthesis often begins with a suitably substituted benzene derivative such as 2-methyl-4-methoxybenzene (p-cresol methyl ether) or related intermediates, which already contain the methoxy and methyl groups. This approach minimizes the number of steps and improves regioselectivity.
Nitration
- Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
- Conditions: Low temperature (0–5°C) to avoid over-nitration and side reactions
- Mechanism: Electrophilic substitution where the nitronium ion (NO₂⁺) attacks the aromatic ring, directed by existing substituents.
The methyl and methoxy groups are ortho/para-directing and activating, while bromine substituents (if present) are ortho/para-directing but less activating. The nitro group is meta-directing and deactivating, so its introduction is carefully timed to achieve substitution at position 5.
Bromination
- Reagents: Bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃)
- Conditions: Controlled temperature (25–40°C) to favor dibromination at positions 1 and 3 without overbromination or debromination
- Regioselectivity: Directed by the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group, which influence the electrophilic attack sites.
Bromination is typically performed after nitration to ensure correct positioning of bromine atoms.
Methylation and Methoxylation (if not present initially)
If starting materials lack the methoxy or methyl groups, these can be introduced via:
- Methoxylation: Reaction of hydroxy-substituted intermediates with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to form methoxy groups.
- Methylation: Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and AlCl₃ or other methylation agents.
However, starting with pre-substituted benzene derivatives is preferred for better control.
Purification
- Techniques: Recrystallization from ethanol or dichloromethane/hexane mixtures to remove impurities
- Analytical Validation: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) confirm purity; nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy verify structure.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Purpose | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0–5°C | Introduce nitro group | Control temperature to avoid over-nitration |
| Bromination | Br₂ / FeBr₃ | 25–40°C | Dibromination at positions 1 and 3 | Use Lewis acid to enhance electrophilicity |
| Methoxylation | CH₃I or (CH₃O)₂SO₄ / Base (e.g., K₂CO₃) | Room temperature | Introduce methoxy group | If starting material lacks methoxy |
| Methylation | CH₃Cl / AlCl₃ (Friedel-Crafts) | 0–25°C | Introduce methyl group | Prefer starting with methyl-substituted benzene |
Research Findings and Optimization Insights
- Regioselectivity Control: The directing effects of substituents are exploited to achieve selective substitution. The nitro group’s strong electron-withdrawing nature directs bromination meta to itself, while the methoxy and methyl groups direct ortho/para, enabling selective dibromination at positions 1 and 3.
- Lewis Acid Catalysis: FeBr₃ is critical in bromination to activate bromine and enhance regioselectivity and yield.
- Temperature Management: Maintaining low temperatures during nitration prevents multiple nitrations and decomposition, while moderate temperatures during bromination ensure selective dibromination.
- Purification: Recrystallization and chromatographic techniques are essential to isolate the target compound in high purity (>95%), crucial for downstream applications.
Summary Table of Preparation Steps and Key Parameters
| Preparation Step | Key Reagents | Temperature Range | Reaction Time | Expected Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0–5°C | 1–2 hours | 75–85 | Recrystallization |
| Bromination | Br₂ / FeBr₃ | 25–40°C | 2–4 hours | 80–90 | Chromatography / Recrystallization |
| Methoxylation | CH₃I / Base | Room temperature | 12–24 hours | 70–80 | Recrystallization |
| Methylation | CH₃Cl / AlCl₃ | 0–25°C | 1–3 hours | 65–75 | Recrystallization |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential halogenation, nitration, and methoxylation of substituted benzene precursors. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) in solvents like CCl₄ or acetonitrile under controlled temperatures (0–25°C) .
- Nitration : Mixed nitric-sulfuric acid systems at low temperatures (0–5°C) to minimize side reactions.
- Methoxylation : Nucleophilic substitution with sodium methoxide in methanol or DMF (80–100°C).
- Monitoring : TLC and ¹H NMR are critical for tracking intermediates . Yield optimization (65–95%) depends on solvent polarity, catalyst selection (e.g., NaH vs. K₂CO₃), and stoichiometric ratios .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 7.2–8.5 ppm), and nitro groups (deshielded peaks). Coupling patterns resolve substitution positions .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₈H₆Br₂NO₃ (M⁺ ~358.9) with fragmentation patterns confirming bromine isotopes .
- X-ray Crystallography : Resolves steric effects from methyl and nitro groups, with bond angles deviating from ideal sp² hybridization .
Q. What safety protocols are essential when handling this compound, given its reactive substituents?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and face shield to avoid skin/eye contact with bromine or nitro groups .
- Ventilation : Use fume hoods due to potential release of toxic fumes (e.g., HBr during decomposition) .
- Storage : Inert atmosphere (argon) and refrigeration (<4°C) to prevent photodegradation or hydrolysis .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination or nitration be addressed in structurally similar aromatic systems?
- Methodological Answer :
- Directing Groups : Methoxy (-OCH₃) acts as an ortho/para director, but steric hindrance from methyl groups shifts nitration/bromination to less crowded positions. Computational modeling (DFT) predicts electron density maps to optimize site selectivity .
- Catalytic Systems : Lewis acids like FeCl₃ or ZnBr₂ enhance electrophilic substitution at meta positions by stabilizing transition states .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures drive thermodynamic equilibration .
Q. How should conflicting spectroscopic or crystallographic data be resolved when characterizing derivatives of this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR with IR (nitro group stretching ~1520 cm⁻¹) and HPLC purity assays (>98%) .
- Crystallographic Refinement : Use high-resolution X-ray data (R-factor <5%) to resolve ambiguities in molecular geometry. Cambridge Structural Database (CSD) entries provide reference metrics .
- Dynamic NMR : For flexible substituents (e.g., methoxy rotation), variable-temperature NMR identifies conformational exchange broadening .
Q. What decomposition pathways are observed under thermal or photolytic stress, and how do they impact experimental reproducibility?
- Methodological Answer :
- Thermal Degradation : At >100°C, cleavage of C-Br bonds generates brominated radicals, leading to dimerization or cross-coupling byproducts. TGA-DSC analysis identifies decomposition onset (~120°C) .
- Photolysis : UV exposure induces nitro-to-nitrite rearrangement, confirmed by ESI-MS detection of [M–NO₂]⁺ ions. Light-sensitive experiments require amber glassware .
- Mitigation Strategies : Add radical scavengers (e.g., BHT) or conduct reactions under inert light-free conditions .
Q. How can computational chemistry (e.g., DFT, MD) guide the design of derivatives with enhanced stability or reactivity?
- Methodological Answer :
- DFT Calculations : Predict HOMO/LUMO energies to assess electrophilicity of nitro groups or nucleophilic attack sites. Solvent effects (PCM models) refine reaction barriers .
- Molecular Dynamics (MD) : Simulate solvation shells in polar aprotic solvents (DMF, DMSO) to optimize reaction kinetics .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity or catalytic performance for targeted applications .
Q. What green chemistry approaches can reduce waste in large-scale syntheses of this compound?
- Methodological Answer :
- Solvent Recycling : Replace dichloromethane with cyclopentyl methyl ether (CPME), a biodegradable solvent, achieving 85% recovery via distillation .
- Catalytic Bromination : Use H₂O₂/NaBr in aqueous media to minimize HBr waste .
- Flow Chemistry : Continuous microreactors improve heat/mass transfer, reducing reaction times and byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
